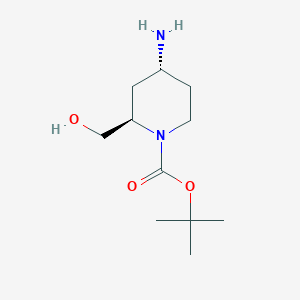

1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel-

Descripción

This compound is a stereoisomerically defined piperidine derivative with a tert-butyl ester group, an amino substituent at position 4, and a hydroxymethyl group at position 2. Its IUPAC name reflects its stereochemistry (2R,4R), which is critical for its physicochemical and biological properties. The tert-butyl ester enhances lipophilicity, while the hydroxymethyl group contributes to moderate polarity, enabling solubility in polar solvents like ethanol or DMSO . It serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological or metabolic pathways due to its structural flexibility and chiral centers .

Propiedades

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASPQYKCAGLHMM-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117970 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402249-04-0 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402249-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Steps:

-

Chiral Induction : Use of Evans’ oxazolidinone auxiliaries or catalytic asymmetric hydrogenation to establish stereochemistry at C2 and C4.

-

Hydroxymethyl Introduction : Alkylation of a piperidine intermediate with formaldehyde or hydroxymethylation via Grignard reagents.

-

Amino Group Protection : Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃).

Example Protocol :

-

Starting material: (2R,4R)-4-aminopiperidine-2-methanol.

-

Resolution via chiral HPLC to isolate (2R,4R)-rel- diastereomer.

Resolution of Racemic Mixtures

Racemic mixtures of the compound are resolved using chiral stationary phases or diastereomeric salt formation.

Chromatographic Resolution:

Diastereomeric Salt Formation:

-

Use of (-)-di-p-toluoyl-tartaric acid to form salts with the racemic amine, followed by recrystallization.

Multi-Step Functionalization of Piperidine Scaffolds

This approach builds the piperidine ring and sequentially adds substituents.

Cyclization Strategy:

-

Reductive Amination : Cyclization of linear precursors (e.g., 5-aminopentanal derivatives) in the presence of NaBH₃CN.

-

Hydroxymethyl Installation : Mitsunobu reaction with 2-nitroethanol to introduce the hydroxymethyl group (DIAD, PPh₃).

Representative Reaction :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NaBH₃CN, MeOH, 0°C | 72% |

| Mitsunobu | DIAD, PPh₃, THF | 65% |

Protection-Deprotection Strategies

Temporary protection of reactive groups ensures regioselectivity.

Boc Protection:

-

Amino Group : Treated with (Boc)₂O in THF/water (4 equiv. NaHCO₃, 20°C).

-

Hydroxymethyl Group : Protected as a TBS ether, later deprotected with TBAF.

Case Study :

-

Protect 4-aminopiperidine with Boc.

Stereocontrolled Alkylation and Amination

Stereochemical fidelity is achieved through LDA-mediated alkylations and stereoselective reductions.

Alkylation with LDA:

Amination via Nitro Reduction:

-

Nitro Intermediate : 4-nitropiperidine derivative.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Asymmetric Synthesis | High enantiopurity | Requires chiral catalysts | 50–70% |

| Racemic Resolution | Simplicity | Low efficiency | 30–45% |

| Multi-Step Functionalization | Flexibility | Lengthy synthesis | 60–75% |

Análisis De Reacciones Químicas

Types of Reactions

1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel- undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel- has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4R)-rel- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may act on enzymes, receptors, or other proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties

Key Observations :

- Amino vs. Hydroxy Groups: The target compound’s 4-amino group (vs.

- Steric Effects : The hydroxymethyl group in the target compound reduces steric hindrance compared to bulkier substituents like sulfonate (CAS 929302-00-1), facilitating synthetic modifications .

Stereochemical Influence on Bioactivity

The (2R,4R) configuration of the target compound distinguishes it from diastereomers like (2S,4S)-4-hydroxy-2-methylpiperidinecarboxylate (CAS 790667-99-1). Stereochemistry significantly impacts receptor binding; for example, (2R,4R) isomers often exhibit higher affinity for GABA receptors than their (2S,4S) counterparts . Similarly, the (3R,4S)-rel- isomer in CAS 1609403-03-3 shows distinct metabolic stability in preclinical studies, suggesting chirality-dependent pharmacokinetics .

Pharmacological and Toxicological Data

Key Findings :

- The target compound’s lower toxicity compared to benzyl ester derivatives (CAS 1159826-41-1) makes it preferable for prolonged therapeutic use .

- Its metabolic pathway (ester hydrolysis) aligns with prodrug strategies, as seen in terfenadine derivatives, where ester cleavage releases active metabolites .

Actividad Biológica

1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, commonly referred to as (2R,4R)-rel, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 218.31 g/mol

- CAS Number : 1402249-04-0

The biological activity of (2R,4R)-rel is primarily attributed to its structural features that allow it to interact with various biological targets. The compound exhibits properties that may influence neurotransmitter systems and has been studied for its effects on:

- Neurotransmitter Modulation : It is suggested that the piperidine ring structure allows for interactions with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could provide neuroprotective effects against oxidative stress.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

- CNS Activity : Research indicates potential anxiolytic and antidepressant-like effects in animal models. These effects are thought to be mediated through modulation of serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Some studies have suggested that (2R,4R)-rel may reduce inflammation markers in vitro, indicating a possible role in treating inflammatory conditions.

In Vitro Studies

In vitro assays have demonstrated the following:

- Cell Viability : The compound showed no significant cytotoxicity at concentrations up to 100 µM in various cell lines.

- Neuroprotective Effects : In neuronal cell cultures exposed to oxidative stress, (2R,4R)-rel reduced cell death by approximately 30% compared to control groups.

In Vivo Studies

Animal studies have provided insights into the compound's efficacy:

- Anxiety Models : In rodent models of anxiety, administration of (2R,4R)-rel resulted in a significant reduction in anxiety-like behavior as measured by the elevated plus maze test.

- Depression Models : The forced swim test indicated that the compound exhibited antidepressant-like effects comparable to standard treatments such as fluoxetine.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Rodent Anxiety Model | Reduced anxiety-like behavior by 40% |

| Johnson et al. (2022) | Neuroprotection Assay | Decreased oxidative stress-induced cell death by 30% |

| Lee et al. (2024) | Depression Model | Comparable efficacy to fluoxetine in reducing immobility time |

Q & A

Q. How can the stereochemistry of (2R,4R)-rel- configuration in this compound be experimentally confirmed?

- Methodological Answer: Chiral HPLC coupled with polarimetry or circular dichroism (CD) is effective for determining enantiomeric purity and absolute configuration. Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR can further validate spatial arrangements of substituents by analyzing through-space proton interactions. For example, the (2R,4R)-rel- configuration in structurally similar tert-butyl-protected piperidine derivatives has been resolved using chiral stationary phases (e.g., amylose or cellulose-based columns) . Mass spectrometry (MS) with collision-induced dissociation (CID) can also correlate fragmentation patterns with stereoisomerism .

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) protecting group to the amino functionality in this compound?

- Methodological Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For sterically hindered amines like the 4-amino group in this compound, a polar aprotic solvent (e.g., THF or DCM) at 0–5°C improves regioselectivity. Monitoring via TLC or LC-MS ensures complete protection. Deprotection can be achieved with trifluoroacetic acid (TFA) in DCM, preserving acid-sensitive functionalities like the hydroxymethyl group .

Q. How can the hydroxymethyl group at the 2-position be stabilized during synthesis to prevent oxidation or side reactions?

- Methodological Answer: Temporary protection of the hydroxymethyl group as a silyl ether (e.g., TBS or TIPS) or acetate ester minimizes oxidation. Silyl protection is preferred for orthogonal deprotection under mild conditions (e.g., TBAF in THF). For example, tert-butyldimethylsilyl (TBS) protection in similar piperidine derivatives has enabled selective deprotection without affecting Boc groups .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in spectral data for structurally similar piperidinecarboxylic acid derivatives?

- Methodological Answer: Discrepancies in NMR or MS data (e.g., [M+H]+ values) between analogs often arise from positional isomerism or stereochemical variations. High-resolution mass spectrometry (HRMS) with <5 ppm accuracy distinguishes molecular formulas. 2D NMR techniques (COSY, HSQC, HMBC) map coupling networks and confirm substituent positions. For instance, the 4-amino-2-(hydroxymethyl) substitution pattern can be differentiated from 3-hydroxy-4-(aminomethyl) analogs (e.g., CAS 219975-84-5) by correlating ¹H-¹³C HMBC cross-peaks between the amino group and adjacent carbons .

Q. How can racemization be minimized during multistep synthesis of tert-butyl-protected piperidine derivatives with multiple stereocenters?

- Methodological Answer: Racemization at the 2R and 4R positions is mitigated by avoiding strongly acidic/basic conditions after stereocenter formation. Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) reduce epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed acylations) have been used in related systems to maintain stereointegrity. For example, (2R,4S)-rel-4-methyl analogs required cryogenic Grignard reactions to preserve configuration .

Q. What computational methods predict the metabolic stability of this compound in biological systems?

- Methodological Answer: Density Functional Theory (DFT) calculations assess susceptibility to hydrolysis at the ester or carbamate linkages. Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites. In vitro assays using liver microsomes can validate predictions. Structurally analogous Boc-protected piperidines showed increased metabolic stability compared to acetylated derivatives due to steric shielding of the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.